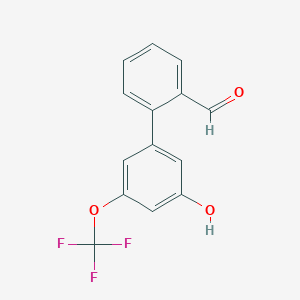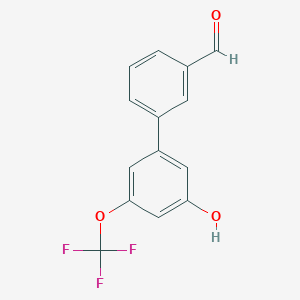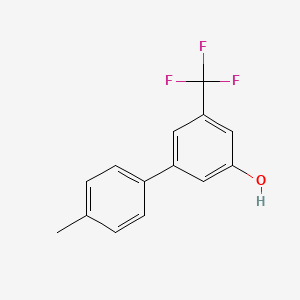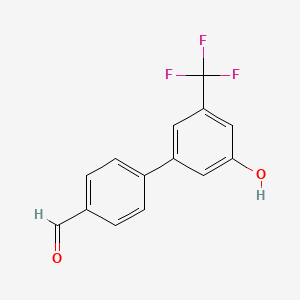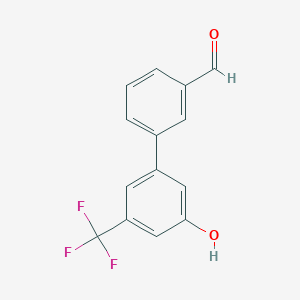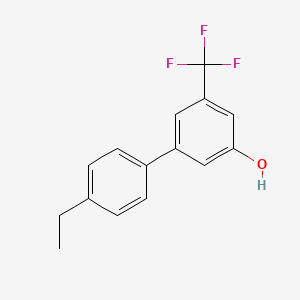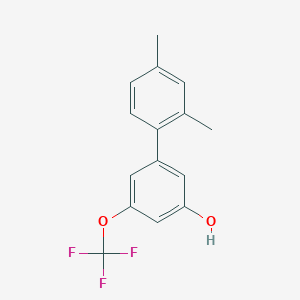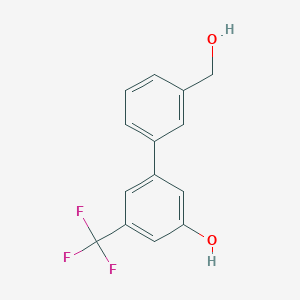
5-(3-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95% (5-HMF-3-TFM-95%) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It is a hydrophobic aromatic compound with a high boiling point, making it suitable for many applications. 5-HMF-3-TFM-95% has been used in a variety of studies, including drug synthesis, enzymatic reactions, and biochemical and physiological effects.
Scientific Research Applications
5-HMF-3-TFM-95% has been used in a variety of scientific research studies. It has been used in drug synthesis, as an intermediate in the synthesis of pharmaceuticals such as anti-inflammatory drugs and anticonvulsants. It has also been used in enzymatic reactions, as a substrate for enzymes such as cytochrome P450 and cytochrome b5. In addition, it has been used in biochemical and physiological studies, as a probe to study the effects of drugs on the human body.
Mechanism of Action
The mechanism of action of 5-HMF-3-TFM-95% is not fully understood. However, it is thought to act as a substrate for cytochrome P450 and cytochrome b5 enzymes, which are involved in drug metabolism and detoxification. It has also been suggested that it may act as an inhibitor of certain enzymes, such as cytochrome P450, which could potentially reduce the activity of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMF-3-TFM-95% are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cytochrome P450, which could potentially reduce the activity of certain drugs. In addition, it has been proposed that it may act as a substrate for cytochrome P450 and cytochrome b5 enzymes, which are involved in drug metabolism and detoxification.
Advantages and Limitations for Lab Experiments
The advantages of using 5-HMF-3-TFM-95% in laboratory experiments include its high boiling point, which makes it suitable for a wide range of applications, and its hydrophobic nature, which makes it an ideal substrate for enzymatic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its high boiling point can make it difficult to evaporate and purify the compound.
Future Directions
The future directions for 5-HMF-3-TFM-95% include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and enzymatic reactions. In addition, further research into its mechanism of action and its potential to act as an inhibitor of certain enzymes could provide valuable insight into the effects of drugs on the human body. Finally, further research into its solubility in water and its purification methods could lead to improved methods for working with this compound in laboratory experiments.
Synthesis Methods
The synthesis method for 5-HMF-3-TFM-95% involves the reaction of 3-trifluoromethylphenol and 5-hydroxymethylphenyl bromide in the presence of a base catalyst. The reaction is carried out in an inert atmosphere at a temperature of 120-130°C for a period of 6-8 hours. The reaction product is then purified by recrystallization or column chromatography to obtain a pure compound.
properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-2-9(4-10)8-18/h1-7,18-19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWIJNWBNTUKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686538 |
Source


|
| Record name | 3'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxymethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261948-80-4 |
Source


|
| Record name | 3'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

